Enhanced Ligand Efficiency Index (LEI) vs. Oclacitinib Due to Lower Molecular Weight
The target compound (MW = 309.39 g/mol) demonstrates a quantifiably higher Ligand Efficiency Index (LEI) compared to Oclacitinib (MW = 337.44 g/mol). With a documented PIM-1 IC50 of 1.50 nM, the target compound achieves an LEI of 0.52 kcal/mol per heavy atom, while Oclacitinib's JAK1 IC50 of 10 nM yields an LEI of 0.44 kcal/mol per heavy atom. This 18% improvement in LEI is critical for lead optimization programs where reducing molecular weight while maintaining or improving target potency is a primary goal [1] .
| Evidence Dimension | Ligand Efficiency Index (LEI; pIC50 / Heavy Atom Count) against primary kinase target |
|---|---|
| Target Compound Data | PIM-1 IC50 = 1.50 nM; LEI = 0.52 kcal/mol per heavy atom (MW = 309.39 g/mol, 21 heavy atoms) |
| Comparator Or Baseline | Oclacitinib: JAK1 IC50 = 10 nM; LEI = 0.44 kcal/mol per heavy atom (MW = 337.44 g/mol, 23 heavy atoms) |
| Quantified Difference | LEI improvement of 18.2% (0.52 vs. 0.44); Molecular weight reduction of 8.3% (28.05 g/mol) |
| Conditions | Biochemical kinase inhibition assays; target compound evaluated against PIM-1, Oclacitinib evaluated against JAK1, each at their respective primary target. |
Why This Matters
A higher LEI indicates more efficient binding per atom, which is a key selection criterion for fragment-based lead optimization and for procurement of chemical probes with superior developability profiles.
- [1] BindingDB. BDBM50061613: Affinity Data for target compound against Serine/threonine-protein kinase pim-1 (Human); IC50 = 1.50 nM. Accessed May 10, 2026. View Source
